Scientific Field: Oncology, specifically Colorectal Cancer (CRC) treatment.
Results: Vactosertib decreased cell proliferation, induced spheroid shrinkage, suppressed the cell cycle, and induced apoptosis by regulating the expression of p53 and BAX proteins.
Scientific Field: Hematology, specifically Multiple Myeloma treatment.
Methods of Application: A phase 1b study was conducted to determine the safety, efficacy, and maximal tolerated dose (200 mg po bid) of Vactosertib.
Results: Four patients demonstrated a PR, two had a MR, nine had SD and four had disease progression.
Scientific Field: Urology, specifically Peyronie’s Disease treatment.
Vactosertib is a small molecule inhibitor specifically targeting the Type I Transforming Growth Factor Beta receptor (TGF-βR1), also known as activin receptor-like kinase 5. Its chemical formula is , and it is recognized for its ability to inhibit TGF-β signaling pathways that play critical roles in various physiological and pathological processes, including tumorigenesis and immune regulation . Vactosertib is currently under investigation for its efficacy in treating various cancers, including metastatic colorectal and gastric cancers, as well as relapsed/refractory multiple myeloma .
Vactosertib acts as an inhibitor of ALK5, a key enzyme in the TGF-β signaling pathway. TGF-β signaling promotes cell proliferation, migration, and survival. By blocking ALK5, Vactosertib disrupts this pathway, potentially leading to the suppression of tumor growth and metastasis []. Studies have shown that Vactosertib inhibits the phosphorylation of Smad2 and Smad3, which are proteins critical for TGF-β signal transduction []. This suggests that Vactosertib disrupts the downstream signaling cascade triggered by TGF-β, leading to anti-cancer effects.
Vactosertib functions primarily by inhibiting the phosphorylation of downstream effectors in the TGF-β signaling pathway. Upon binding to TGF-βR1, it prevents the receptor from activating the SMAD proteins, which are crucial for transducing TGF-β signals from the cell surface to the nucleus. This inhibition disrupts both canonical (SMAD-dependent) and non-canonical (SMAD-independent) signaling pathways, thereby affecting cellular processes such as proliferation, differentiation, and apoptosis .
Vactosertib has demonstrated significant biological activity in preclinical studies. It promotes anti-tumor immunity by enhancing the activity of immune effector cells such as CD8+ T-cells and natural killer cells while inhibiting immunosuppressive cells like M2-like tumor-associated macrophages and myeloid-derived suppressor cells . The compound has shown promise in reducing tumor growth in various cancer models by targeting both intrinsic tumor characteristics and the surrounding tumor microenvironment .
The synthesis of Vactosertib involves several steps that include the formation of its complex molecular structure. The process typically starts with the synthesis of key intermediates, followed by coupling reactions that yield the final product. Specific methods may vary, but they generally involve:
The detailed synthetic route is proprietary and may vary across different research laboratories or pharmaceutical companies .
Vactosertib is currently being evaluated for its therapeutic potential in various malignancies due to its ability to modulate TGF-β signaling. Notable applications include:
Studies have shown that Vactosertib can significantly alter immune cell dynamics within tumors. For instance, it enhances cytokine production (such as interferon-gamma and tumor necrosis factor-alpha) from CD8+ T-cells while reducing inhibitory signals that dampen immune responses . Furthermore, Vactosertib's combination with other agents like pomalidomide has been shown to improve therapeutic outcomes in patients with relapsed/refractory multiple myeloma, indicating its potential for synergistic effects when used alongside existing treatments .
Vactosertib is part of a class of compounds that inhibit TGF-β signaling pathways. Here are some similar compounds along with a comparison highlighting Vactosertib's unique features:
Compound Name | Mechanism of Action | Potency (IC50) | Unique Features |
---|---|---|---|
Galunisertib | TGF-βR1 Inhibitor | 110 nM | Known for cardiac toxicity at high doses |
LY2157299 | TGF-βR1 Inhibitor | 200 nM | Less selective than Vactosertib |
Fresolimumab | Anti-TGF-β Antibody | N/A | Targets TGF-β directly rather than its receptor |
SB431542 | ALK5 Inhibitor | 10 nM | Similar mechanism but less orally bioavailable |
Vactosertib stands out due to its high potency (IC50 = 11 nM) and favorable safety profile compared to other inhibitors like Galunisertib, which has been associated with significant side effects .